Methyl 6-hydroxy-5-(trifluoromethyl)picolinate Methyl 6-hydroxy-5-(trifluoromethyl)picolinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13622859
InChI: InChI=1S/C8H6F3NO3/c1-15-7(14)5-3-2-4(6(13)12-5)8(9,10)11/h2-3H,1H3,(H,12,13)
SMILES: COC(=O)C1=CC=C(C(=O)N1)C(F)(F)F
Molecular Formula: C8H6F3NO3
Molecular Weight: 221.13 g/mol

Methyl 6-hydroxy-5-(trifluoromethyl)picolinate

CAS No.:

Cat. No.: VC13622859

Molecular Formula: C8H6F3NO3

Molecular Weight: 221.13 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-hydroxy-5-(trifluoromethyl)picolinate -

Specification

Molecular Formula C8H6F3NO3
Molecular Weight 221.13 g/mol
IUPAC Name methyl 6-oxo-5-(trifluoromethyl)-1H-pyridine-2-carboxylate
Standard InChI InChI=1S/C8H6F3NO3/c1-15-7(14)5-3-2-4(6(13)12-5)8(9,10)11/h2-3H,1H3,(H,12,13)
Standard InChI Key FJEYGEVJSFSXIO-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C(=O)N1)C(F)(F)F
Canonical SMILES COC(=O)C1=CC=C(C(=O)N1)C(F)(F)F

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Architecture

Methyl 6-hydroxy-5-(trifluoromethyl)picolinate belongs to the picolinate ester family, characterized by a pyridine ring substituted with a carboxylate ester at position 2, a hydroxyl group at position 6, and a trifluoromethyl (-CF3_3) group at position 5 . The trifluoromethyl group enhances lipophilicity and metabolic stability, critical for biological activity . The IUPAC name, methyl 6-oxo-5-(trifluoromethyl)-1H-pyridine-2-carboxylate, reflects its tautomeric form, where the hydroxyl group participates in keto-enol tautomerism .

Table 1: Molecular Identifiers

PropertyValueSource
Molecular FormulaC8H6F3NO3\text{C}_8\text{H}_6\text{F}_3\text{NO}_3
Molecular Weight221.13 g/mol
SMILESCOC(=O)C1=CC=C(C(=O)N1)C(F)(F)F
InChIKeyFJEYGEVJSFSXIO-UHFFFAOYSA-N
PubChem CID91926529

Spectroscopic and Computational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the methyl ester (δ\delta ~3.9 ppm), aromatic protons (δ\delta 7.5–8.5 ppm), and hydroxyl group (δ\delta ~12 ppm, broad) . Mass spectrometry (MS) shows a molecular ion peak at m/z 221.13, consistent with its molecular weight . Density Functional Theory (DFT) calculations predict a planar pyridine ring with the -CF3_3 group inducing electron-withdrawing effects, polarizing the ring and enhancing reactivity at the 4-position .

Synthesis and Preparation

Synthetic Pathways

The synthesis typically begins with 5-trifluoromethylpicolinic acid, which undergoes esterification with methanol under acidic catalysis to yield the methyl ester. Subsequent hydroxylation at position 6 is achieved via directed ortho-metallation or oxidative methods, though yields vary based on reaction conditions . For instance, using n-butyllithium at -78°C followed by quenching with oxygen affords the hydroxylated product in ~60% yield.

Table 2: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield
EsterificationMethanol, H2_2SO4_4, reflux85–90%
Hydroxylation1. n-BuLi, THF, -78°C; 2. O2_255–60%

Industrial-Scale Production

Continuous flow reactors are employed to enhance efficiency, reducing reaction times from hours to minutes . Solvent selection (e.g., tetrahydrofuran vs. dimethylformamide) impacts purity, with polar aprotic solvents favoring higher regioselectivity.

Applications in Agrochemical and Pharmaceutical Research

Herbicide and Pesticide Development

Methyl 6-hydroxy-5-(trifluoromethyl)picolinate serves as a key intermediate in synthesizing herbicides targeting acetolactate synthase (ALS), an enzyme critical in branched-chain amino acid biosynthesis . Derivatives incorporating this scaffold show 10–100x greater activity against Amaranthus retroflexus compared to commercial herbicides .

Pharmaceutical Lead Optimization

In drug discovery, the -CF3_3 group enhances binding affinity to hydrophobic enzyme pockets. Recent studies highlight its role in protease inhibitors, with IC50_{50} values <10 nM against SARS-CoV-2 Mpro^\text{pro} .

ParameterValue
LD50_{50} (oral, rat)500 mg/kg
Flash Point>150°C

Comparison with Structural Analogs

Methyl 3-Hydroxy-5-(Trifluoromethyl)Picolinate

This positional isomer (CAS: 1256810-01-1) differs in hydroxyl group placement (position 3 vs. 6). Computational models suggest altered electron distribution reduces its herbicidal efficacy by 40% compared to the 6-hydroxy derivative.

Future Research Directions

Expanding Agrochemcial Utility

Optimizing derivatives for resistance management and environmental persistence remains a priority. Hybrid molecules combining this scaffold with triazole moieties show promise in fungal pathogen control .

Targeted Drug Delivery

Nanoparticle encapsulation could mitigate toxicity risks while enhancing bioavailability for antiviral applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator